molecular formula C17H16N2O3S2 B2924950 3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922701-57-3

3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2924950
CAS RN: 922701-57-3
M. Wt: 360.45
InChI Key: BLIFGBWIFUTDJR-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : Research has explored the synthesis of novel heterocyclic compounds, including benzodifuranyls and benzamides, for potential anti-inflammatory and analgesic properties. These studies indicate the versatility of benzamide derivatives in synthesizing new compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, Zaki, 2020).

  • Anticancer Activity : Benzamide derivatives have been evaluated for their anticancer activity. A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising in vitro anticancer effects against several human cancer cell lines, highlighting the potential of benzamide scaffolds in cancer treatment (Tiwari et al., 2017).

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, demonstrating the role of non-covalent interactions in designing new materials for various applications (Yadav, Ballabh, 2020).

  • Antimicrobial Evaluation : The antimicrobial potential of benzamide-based compounds has been investigated, with some derivatives showing promising activity. This suggests the possibility of developing new antibacterial and antifungal agents from benzamide derivatives (Talupur, Satheesh, Chandrasekhar, 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some benzothiazole derivatives have been found to have anti-tubercular activity and their mechanism of action involves inhibition of the DprE1 enzyme .

properties

IUPAC Name

3,5-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-18-14-5-4-13(23-3)9-15(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIFGBWIFUTDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

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